Tazadolene succinate
Description
Properties
CAS No. |
87936-82-1 |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid |
InChI |
InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+; |
InChI Key |
IEXXCIWKNWOEKZ-GVYCEHEKSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Synonyms |
1-(2-benzylidenecyclohexyl)azetidine succinate tazadolene succinate |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications
Methodologies for the Chemical Synthesis of Tazadolene (B1623888)
The construction of the tazadolene framework involves key chemical transformations that have been refined to improve efficiency and selectivity. Retrosynthetic analysis, a method of working backward from the target molecule, has been instrumental in planning its synthesis. amazonaws.comksu.edu.sa
The initial synthesis of tazadolene was designed as a racemic process, meaning it produced an equal mixture of both enantiomers (mirror-image isomers). chegg.com A common retrosynthetic approach identifies a 1,3-diketone as a key precursor. amazonaws.comscribd.com The synthesis is notable for a clever reductive amination step using benzylamine, which simultaneously forms the crucial C–N bond, reduces a ketone, and undergoes hydrogenolysis to remove the benzyl (B1604629) group. amazonaws.com
However, these early routes presented significant challenges, primarily in the area of stereochemistry and chemoselectivity.
Key Synthetic Challenges:
| Challenge | Description |
| Racemic Mixture | The original synthesis produces a racemic mixture, but often only one enantiomer possesses the desired biological activity. This necessitates a subsequent, often difficult, separation of the enantiomers. chegg.comscribd.com |
| Chemoselectivity | The presence of multiple reactive functional groups requires careful planning to avoid unwanted side reactions. For instance, alkylating a phenol (B47542) in the presence of a basic nitrogen atom can be problematic. amazonaws.com |
| Reaction Control | Intramolecular reactions can sometimes proceed too readily, making it difficult to isolate the desired intermediate product. ethz.ch |
Given that the biological activity of chiral molecules often resides in a single enantiomer, developing stereoselective syntheses is a critical goal in medicinal chemistry. sinica.edu.tw For tazadolene, this involves controlling the three-dimensional arrangement of atoms during the synthesis to produce a specific isomer. youtube.com
Strategies to achieve enantiomerically enriched samples of tazadolene include:
Chiral Auxiliaries: Attaching a chiral molecule (an auxiliary) to a precursor can direct the subsequent reactions to form one stereoisomer over the other. The auxiliary is then removed at a later stage.
Asymmetric Catalysis: Using a chiral catalyst can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. sinica.edu.tw This is a highly efficient method as only a small amount of the catalyst is needed.
Resolution of Racemates: This involves separating the enantiomers from the racemic mixture produced in non-stereoselective syntheses. This can be achieved by reacting the mixture with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.
Recent advances that could be applied to optimize tazadolene synthesis include:
Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for achieving high levels of enantioselectivity. kcl.ac.uk
Electrocatalytic Cross-Coupling: Radical-based methods are emerging that can create challenging C-C bonds directly, potentially simplifying synthetic routes and avoiding the need for extensive use of protecting groups. nih.gov
Flow Chemistry: Performing reactions in continuous flow systems rather than in traditional batch reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up.
Synthesis and Characterization of Tazadolene Metabolites
The metabolism of tazadolene results in several derivatives. The primary metabolites identified involve hydroxylation of the phenyl ring and the formation of a beta-alanine (B559535) conjugate. nih.gov
| Identified Metabolites of Tazadolene |
| 4-hydroxy derivative |
| 3-methoxy-4-hydroxy derivative |
| N-[2-(phenylmethylene)cyclohexyl]-beta-alanine |
The synthesis of these metabolites is essential for confirming their structure and for further biological evaluation. nih.gov
Derivatization is a technique used in analytical chemistry to chemically modify a compound to make it more suitable for analysis, such as by improving its volatility for gas chromatography or enhancing its detectability. taylorandfrancis.com For chiral molecules like tazadolene and its metabolites, chiral derivatizing agents can be used. These agents react with the enantiomers of the target compound to form diastereomers. Since diastereomers have different physical properties, their signals can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of the enantiomeric purity of the original sample. researchgate.net
The isolation and purification of metabolites from biological samples are critical steps before their identification and characterization. epo.org Given that metabolites are often present in complex mixtures and at low concentrations, chromatographic techniques are indispensable.
Commonly used methods include:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds and then provides detailed mass information for identification. The metabolism of tazadolene has been studied using GC-MS. nih.gov
Preclinical Pharmacokinetics and Drug Metabolism Research
Absorption and Distribution Studies in Preclinical Animal Models
Following oral administration in preclinical studies, Tazadolene (B1623888) succinate (B1194679) is absorbed and subsequently eliminated from the body. Research in Beagle dogs indicated that after receiving an oral dose of ¹⁴C-labeled Tazadolene succinate, a significant portion of the radioactivity was excreted in the urine, with a smaller amount eliminated in the feces. The majority of this excretion occurred within the first 24 hours post-administration.
Tissue Distribution and Accumulation Profiles
Detailed studies specifically delineating the tissue distribution and accumulation profiles of this compound in various organs and tissues are not extensively available in the public domain. While pharmacokinetic studies track the concentration of a substance in blood or plasma over time, specific data on which tissues the compound accumulates in and at what concentrations have not been published. General practices in drug development often involve such studies to identify potential target organs or sites of accumulation, but specific findings for this compound have not been reported.
Membrane Permeability and Transport Mechanisms
The specific mechanisms by which this compound permeates cellular membranes and is transported into and out of cells have not been elucidated in the available research. The movement of drug compounds across biological membranes can occur through various processes, including passive diffusion, facilitated diffusion, or active transport, which may involve specific transporter proteins. However, dedicated studies to identify the primary mode of transport for this compound are not described in the reviewed scientific literature.
Detailed Elucidation of Metabolic Pathways and Biotransformation
The metabolic fate of this compound has been investigated in preclinical animal models, revealing its biotransformation into several metabolites through Phase I and Phase II reactions. These processes convert the parent drug into more polar, water-soluble compounds that can be more easily excreted from the body.
Identification of Phase I Metabolites (e.g., hydroxylated, methoxylated derivatives)
Preclinical research in dogs has successfully identified several Phase I metabolites of this compound. The primary metabolic transformations involve oxidation of the phenyl ring and cleavage of the azetidine (B1206935) ring.
The identified Phase I metabolites include:
3-hydroxy-tazadolene (M1) : A hydroxylated derivative.
4-hydroxy-tazadolene (M2a) : Another hydroxylated derivative.
3-methoxy-4-hydroxy-tazadolene (M2b) : A metabolite that has undergone both methoxylation and hydroxylation.
N-[2-(phenylmethylene)cyclohexyl]-beta-alanine (M3) : This metabolite is the result of the cleavage of the azetidine ring.
Metabolites M2a and M2b were found in quantifiable amounts in both their unconjugated (free) and conjugated forms.
Identification of Phase II Metabolites (e.g., glucuronides)
Phase II metabolism of this compound primarily involves the conjugation of its Phase I metabolites. Studies have shown that the hydroxylated metabolites undergo glucuronidation. Glucuronides of both 4-hydroxy-tazadolene (M2a) and 3-methoxy-4-hydroxy-tazadolene (M2b) were identified as major metabolites in the urine, feces, and plasma of dogs. In a 24-hour urine sample, these glucuronide conjugates accounted for a significant percentage of the administered dose.
Table 1: Excretion of this compound Metabolites in Dogs (% of Dose in 24h)
| Metabolite/Form | % in Urine | % in Feces |
|---|---|---|
| M2a and M2b Glucuronides (Phase II) | 17.7% | 3.2% |
| Unconjugated M2a and M2b (Phase I) | 11.3% | 4.9% |
| M3 (Phase I) | 18.3% | 3.5% |
Data derived from studies in Beagle dogs following oral administration of ¹⁴C-tazadolene succinate.
Role of Specific Enzyme Systems (e.g., cytochrome P450 isoforms) in Metabolism
The types of Phase I reactions observed for this compound, such as hydroxylation and methoxylation, are characteristic of metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the biotransformation of a vast number of drugs and other foreign compounds (xenobiotics). However, the specific CYP isoforms responsible for the metabolism of this compound have not been identified in the reviewed preclinical literature. While the metabolic products strongly suggest the involvement of the CYP system, studies to pinpoint specific enzymes (e.g., CYP3A4, CYP2D6) have not been published.
Isolation, Identification, and Structural Elucidation of Metabolites.nih.govcapes.gov.brnih.gov
The metabolic transformation of this compound results in several derivatives. Key metabolites identified include the 4-hydroxy and 3-methoxy-4-hydroxy derivatives on the phenyl ring, and N-[2-(phenylmethylene)cyclohexyl]-beta-alanine. nih.govcapes.gov.brnih.gov The isolation and identification of these metabolites have been crucial in understanding the biotransformation of the parent compound. nih.gov
Chromatographic Separation Techniques for Metabolite Profiling.nih.govnih.govnih.gov
The separation and profiling of this compound and its metabolites have been accomplished using high-performance liquid chromatography (HPLC). ncats.io Specifically, reversed-phase HPLC has been utilized for the determination of potency and impurities in the bulk drug and capsule formulations. ncats.io Gas chromatography-mass spectrometry (GC-MS) has also been a key analytical technique for the separation and identification of its metabolites in various preclinical species including mice, rats, rabbits, and dogs. nih.gov
Spectroscopic Characterization of Metabolite Structures (e.g., NMR, Mass Spectrometry).nih.gov
The structural elucidation of this compound metabolites has been heavily reliant on spectroscopic methods. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying the chemical structures of the metabolites formed. nih.gov This technique provides detailed mass spectra which, when analyzed, reveal the molecular weight and fragmentation patterns of the metabolites, allowing for their definitive identification. nih.gov The identified metabolites include hydroxylated and methoxylated derivatives, as well as a beta-alanine (B559535) conjugate. nih.govcapes.gov.brnih.gov
Excretion Kinetics and Routes of Elimination in Preclinical Species.capes.gov.brnih.gov
Studies in beagle dogs using 14C-labeled this compound have detailed the excretion kinetics and elimination routes of the compound. nih.gov Following oral administration, a significant portion of the dose is excreted in the urine, with a mean of 63.1% recovered within five days, the majority of which is eliminated in the first 24 hours. nih.gov Fecal excretion represents a smaller proportion of the elimination, accounting for a mean of 20.7% of the administered dose, also primarily within the first 24 hours. nih.gov
In a 24-hour urine sample, the glucuronide conjugates of the 4-hydroxy- and 3-methoxy-4-hydroxy-tazadolene metabolites (M2a and M2b) constituted 17.7% of the dose. nih.gov The unconjugated forms of these metabolites accounted for 11.3%, and the N-[2-(phenylmethylene)cyclohexyl]-beta-alanine metabolite (M3) represented 18.3% of the dose. nih.gov The 3-hydroxy-tazadolene (M1) was present in amounts too low to be quantified. nih.gov The same metabolites were detected in feces, but at lower concentrations. nih.gov
The major metabolites, including the glucuronides of the phenolic derivatives and the beta-alanine derivative, all reached their maximum plasma concentration (tmax) at 2 hours and had a half-life (t1/2λ1) of approximately 1 hour. nih.gov
Comparative Metabolic Profiling Across Different Preclinical Animal Species.nih.govcapes.gov.br
The metabolism of this compound has been investigated in several preclinical species, including mice, rats, rabbits, and dogs. nih.gov These studies have revealed the formation of common metabolites across these species, namely the 4-hydroxy and 3-methoxy-4-hydroxy derivatives, as well as N-[2-(phenylmethylene)cyclohexyl]-beta-alanine. nih.govcapes.gov.br This indicates a degree of similarity in the metabolic pathways of this compound among these animal models. nih.gov
In dogs, four specific metabolites were identified and quantified in the urine: 3-hydroxy-tazadolene (M1), 4-hydroxy-tazadolene (M2a), 3-methoxy-4-hydroxy-tazadolene (M2b), and N-[2-(phenylmethylene)cyclohexyl]-beta-alanine (M3). capes.gov.brnih.gov
Molecular and Cellular Pharmacology of Tazadolene Succinate
Investigation of Receptor Binding Profiles and Affinities
The initial characterization of Tazadolene (B1623888) succinate (B1194679) has focused on identifying its principal molecular targets to understand its analgesic and antidepressant effects.
Detailed studies quantifying the ligand-receptor interaction kinetics, such as association (k_on) and dissociation (k_off) rates, and the thermodynamic parameters (enthalpy, entropy) of Tazadolene succinate binding to its receptors are not extensively available in the public domain. Such data is crucial for a complete understanding of the drug-receptor interactions and for predicting the duration of its pharmacological effect. ibmc.msk.ruchemrxiv.org
Research indicates that the primary molecular targets for this compound's analgesic activity are components of the serotonergic and alpha-2 (α₂) adrenergic systems. ncats.ionih.gov Experiments in animal models have demonstrated that the analgesic effects of Tazadolene are dependent on monoamine neurotransmitters. nih.gov
The monoamine depletor, reserpine (B192253), was found to produce a significant antagonism of Tazadolene-induced analgesia. nih.gov This finding points towards the compound's reliance on the presence of monoamines like serotonin (B10506) and norepinephrine (B1679862) to exert its effect.
Further studies using specific receptor antagonists have helped to pinpoint the involvement of both serotonergic and α₂ adrenergic pathways. While individual antagonists for α₂ adrenergic (yohimbine), D1 dopaminergic (Sch 23390), D2 dopaminergic (haloperidol), and α₁ adrenergic (prazosin) receptors, or the serotonin depletor p-chlorophenylalanine alone did not block the analgesic effect, a combined treatment of yohimbine (B192690) and p-chlorophenylalanine resulted in significant resistance to Tazadolene's effects in both mice and rats. nih.gov This suggests that the serotonergic and α₂ adrenergic systems may act in a parallel and integrated manner, where either system can facilitate the primary analgesic response. nih.gov
Specific binding affinity values (such as K_i or IC₅₀) for this compound at serotonin and adrenergic receptor subtypes, or any potential secondary targets, are not detailed in the available research.
Table 1: Effect of Various Monoamine Antagonists and Depletors on this compound Analgesia
| Agent | Target/Action | Effect on Tazadolene Analgesia (Alone) | Effect on Tazadolene Analgesia (Combined with p-chlorophenylalanine) |
| Reserpine | Monoamine depletor | Profound antagonism | Not Applicable |
| Yohimbine | α₂ adrenergic antagonist | No blockade | Significant antagonism |
| p-chlorophenylalanine | Serotonin depletor | No blockade | Not Applicable |
| Haloperidol | D₂ dopaminergic antagonist | No blockade | No significant effect |
| Prazosin | α₁ adrenergic antagonist | No blockade | No significant effect |
| Sch 23390 | D₁ dopaminergic antagonist | No blockade | Not Applicable |
This table is based on findings from studies in mice and rats. nih.gov
Mechanisms of Action at the Cellular and Subcellular Levels
The analgesic properties of this compound are a result of its ability to modulate multiple neurotransmitter pathways and their downstream signaling cascades.
This compound's primary mechanism of action is the activation of both serotonergic and α₂ adrenergic antinociceptive systems. nih.gov The compound does not act as an opioid, distinguishing its mechanism from many traditional analgesics. ncats.io The modulation appears to be synergistic, as the blockade of both systems is required to significantly diminish its analgesic effect. nih.gov This suggests that Tazadolene enhances the activity of descending inhibitory pain pathways that utilize serotonin and norepinephrine as key neurotransmitters.
The term "serotonin modulator" can describe drugs that not only affect serotonin reuptake but also interact with one or more serotonin receptors. wikipedia.org While the precise nature of Tazadolene's interaction with specific serotonin receptor subtypes (e.g., agonist or antagonist activity) is not fully elucidated in the available literature, its functional output is an enhancement of the serotonergic system's role in pain modulation. nih.gov
The interaction of Tazadolene with its target receptors initiates intracellular signaling cascades that produce its pharmacological effects.
Alpha-2 Adrenergic System: Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that typically couple to G_i proteins. wikidoc.orgwikipedia.org Activation of α₂ receptors generally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This reduction in cAMP can lead to the hyperpolarization of neurons, contributing to the sedative and analgesic effects observed with α₂ receptor agonists. nih.gov
Serotonergic System: The serotonergic system is complex, with at least 15 different receptor subtypes that can couple to various G-proteins (G_s, G_i, G_q) and modulate different second messenger systems. mdpi.com For instance, 5-HT₁ₐ receptors often couple to G_i proteins, leading to a decrease in cAMP, while other receptors can activate the phosphoinositol system, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels. mdpi.comnih.govpsychiatrictimes.com The specific second messenger pathways modulated by this compound have not been explicitly detailed.
Role of Succinate: The succinate moiety of the molecule has the potential to act as a signaling molecule itself. Extracellular succinate can activate its own G-protein coupled receptor, SUCNR1 (also known as GPR91). frontiersin.orgmdpi.commdpi.com Activation of SUCNR1 can trigger multiple signaling pathways, including the elevation of intracellular calcium, activation of ERK1/2 and PI3K/Akt pathways, and the stabilization of hypoxia-inducible factor-1α (HIF-1α). mdpi.commdpi.comhaematologica.org However, there is currently no direct evidence to confirm that the succinate from this compound dissociates and engages in this signaling pathway as part of the drug's mechanism of action.
Specific data on the direct effects of this compound on the activity of various ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter transporter proteins (e.g., serotonin transporter - SERT, norepinephrine transporter - NET) are not available in the reviewed literature. While its action is dependent on monoaminergic systems, it is not specified whether this involves direct inhibition of reuptake transporters in a manner similar to SSRIs or SNRIs. googleapis.comnih.gov
Enzymatic Interactions and Their Functional Consequences (beyond metabolic enzymes)
Currently, there is a lack of specific data in the published scientific literature regarding the direct interactions of this compound with non-metabolic enzymes. Research has primarily focused on its receptor-mediated activities. The succinate component of the molecule is a key intermediate in the tricarboxylic acid (TCA) cycle and has been shown to interact with enzymes like succinate dehydrogenase. However, studies directly linking this compound to the modulation of such enzymatic activities and their functional consequences are not available.
In Vitro Pharmacological Assays and Cell-Based Models
The in vitro pharmacological profile of a compound is crucial for understanding its mechanism of action. This section details the available data from various in vitro assays, with a necessary reliance on data from the related compound, Trazodone.
Receptor Binding Assays (Radioligand Binding, Competition Studies)
Radioligand binding assays are instrumental in determining the affinity of a compound for various receptors. kcl.ac.uk Competition studies, where the compound of interest competes with a radiolabeled ligand for binding to a specific receptor, are used to determine the inhibition constant (Ki). psychiatriapolska.pl A lower Ki value indicates a higher binding affinity.
The data indicates that Trazodone has a high affinity for the α1A- and α1B-adrenergic receptors and the 5-HT2A serotonin receptor. nih.gov Its affinity for the serotonin transporter (SERT) is moderate. nih.gov
Table 1: Receptor Binding Affinity (Ki) of Trazodone for Various Human Receptors
| Receptor/Transporter | Ki (nM) |
| Adrenergic Receptors | |
| α1A | 1.8 |
| α1B | 3.2 |
| α1D | 3.2 |
| α2A | 40 |
| α2B | 18 |
| α2C | 23 |
| β1 | >1000 |
| β2 | >1000 |
| Serotonin Receptors | |
| 5-HT1A | 38 |
| 5-HT1B | 220 |
| 5-HT1D | 450 |
| 5-HT2A | 3.5 |
| 5-HT2B | 12 |
| 5-HT2C | 30 |
| 5-HT3 | >10,000 |
| 5-HT4 | >10,000 |
| 5-HT5A | 130 |
| 5-HT6 | 780 |
| 5-HT7 | 130 |
| Serotonin Transporter (SERT) | 160 |
| Dopamine Receptors | |
| D1 | >10,000 |
| D2 | 580 |
| D3 | 530 |
| D4 | 330 |
| D5 | >10,000 |
| Histamine Receptors | |
| H1 | 40 |
| H2 | 1600 |
| H3 | >10,000 |
| H4 | >10,000 |
| Muscarinic Acetylcholine Receptors | |
| M1 | 1100 |
| M2 | 2300 |
| M3 | 1400 |
| M4 | 1200 |
| M5 | 1300 |
| Data sourced from a study on Trazodone using competitive radioligand binding assays with recombinant human receptors. nih.gov |
Functional Assays in Isolated Cells and Tissues
Functional assays are performed to determine the consequence of a compound binding to a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. These assays often measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP, inositol phosphates) or ion channel activity. epo.orgnih.gov
For Trazodone, functional studies have demonstrated that it acts as a potent antagonist at 5-HT2A receptors. wikipedia.org For instance, in vitro studies have shown that Trazodone antagonizes the contraction of the rat jugular vein induced by serotonin, a response mediated by 5-HT2 receptors. wikipedia.org
Furthermore, Trazodone exhibits partial agonist activity at the 5-HT1A receptor. In functional assays, it has been shown to stimulate [35S]GTPγS binding, albeit with weak efficacy compared to full agonists. kcl.ac.uk At the level of neuronal firing, in vitro experiments on brain slices have shown that Trazodone can inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, an effect mediated by the activation of 5-HT1A autoreceptors. kcl.ac.uk
Regarding its interaction with adrenergic receptors, Trazodone acts as an antagonist at α1-adrenergic receptors. kcl.ac.uknih.gov This has been demonstrated in functional assays where Trazodone can block the effects of α1-adrenergic receptor agonists. kcl.ac.uk
Gene Expression and Proteomic Analysis in Response to this compound Exposure
The binding of a drug to its target receptors can initiate intracellular signaling cascades that ultimately lead to changes in gene expression and the protein landscape of the cell. Techniques such as DNA microarrays and RNA sequencing are used for gene expression profiling, while mass spectrometry-based approaches are employed for proteomic analysis.
Currently, there are no specific studies in the available literature that have investigated the global changes in gene expression or the proteome in response to exposure to this compound. Such studies would be valuable to further elucidate the downstream cellular effects of this compound and to identify potential novel biomarkers of its activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Requirements for Biological Activity
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For Tazadolene (B1623888), this involves a precise configuration of its core components.
The structure of Tazadolene is built upon three fundamental moieties, each playing a crucial role in its interaction with biological targets. The primary paper describing Tazadolene succinate (B1194679) identifies it as a structurally novel non-opioid analgesic with antidepressant properties, highlighting the uniqueness of its scaffold. scispace.comusc.edu The key structural components are:
Azetidine (B1206935) Ring: This four-membered nitrogen-containing heterocycle is a critical part of the molecule. Its basic nitrogen atom is likely involved in crucial ionic or hydrogen-bonding interactions with receptor sites. The integrity of this ring is suggested to be important, as metabolic opening of the ring leads to a different compound. researchgate.net
Cyclohexyl Ring: This saturated carbocyclic ring acts as a rigid scaffold, properly orienting the other functional groups in three-dimensional space. This constrained conformation is essential for fitting into the specific binding pocket of its target receptors.
Phenylmethylene Group: This group, consisting of a phenyl ring attached to the cyclohexyl ring via an exocyclic double bond, provides a large, hydrophobic surface. This aromatic region is often involved in van der Waals and pi-pi stacking interactions with aromatic amino acid residues within the receptor. Metabolism studies that show hydroxylation on this ring underscore its importance in the molecule's interaction and processing. researchgate.net
Modifying the functional groups on the Tazadolene scaffold can significantly alter its potency and selectivity. Insights into this can be drawn from its metabolism, which represents a form of in vivo functional group modification. researchgate.net Metabolism of Tazadolene primarily occurs on the phenyl ring and the azetidine moiety. researchgate.net
The introduction of hydroxyl and methoxy (B1213986) groups on the phenyl ring alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can affect receptor affinity and selectivity. The metabolic cleavage of the azetidine ring to form an N-substituted β-alanine derivative drastically changes the structure and basicity, likely leading to a significant change or loss of the original analgesic activity. researchgate.net
Table 1: Known Metabolic Modifications of Tazadolene and Their Potential Impact This table is interactive. You can sort and filter the data.
| Original Moiety | Modification | Resulting Metabolite | Potential Impact on Activity |
| Phenyl Ring | Hydroxylation | 4-hydroxy derivative | Alters polarity and hydrogen bonding potential, potentially affecting receptor affinity and pharmacokinetic properties. |
| Phenyl Ring | Methoxy-hydroxylation | 3-methoxy-4-hydroxy derivative | Further modifies electronic and steric properties compared to simple hydroxylation, potentially altering selectivity. |
| Azetidine Ring | Ring Opening | N-[2-(phenylmethylene)cyclohexyl]-β-alanine | Loss of the rigid heterocyclic structure and the specific basic nitrogen center, likely leading to a loss of primary analgesic activity. researchgate.net |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry is a critical factor in the pharmacological profile of many drugs, as biological receptors are themselves chiral.
Tazadolene is a racemic compound, meaning it is synthesized and administered as an equal mixture of two enantiomers (non-superimposable mirror images). scribd.com The molecule contains a chiral center on the cyclohexyl ring at the point of attachment to the azetidine group. It is a well-established principle in medicinal chemistry that different enantiomers can have vastly different potencies, selectivities, and even different types of pharmacological activity. unacademy.comnih.gov An organic chemistry tutorial problem specifically notes that for the evaluation of biological activity, the enantiomers of racemic Tazadolene must be separated, implying that the two enantiomers are expected to have distinct pharmacological profiles. scribd.com Structure-activity relationship studies on other complex molecules have shown that absolute stereochemistry can be critical for in vitro activity and efficacy. researchgate.net
The three-dimensional shape, or conformation, of Tazadolene is crucial for its ability to bind to its target receptors. The molecule's conformation is influenced by several structural features:
The cyclohexyl ring exists in a relatively rigid chair conformation.
The exocyclic double bond of the phenylmethylene group creates a planar and rigid region.
The azetidine ring has a degree of flexibility.
Computational studies on other drug-like molecules have shown that ligands often bind to their protein targets in a conformation that is higher in energy than their global minimum energy state in solution. nih.gov This "binding conformation" is adopted to achieve optimal interactions within the receptor's binding site. For Tazadolene, the specific arrangement of the azetidine, cyclohexyl, and phenylmethylene groups in space is critical. While detailed studies of Tazadolene's bound conformation are not publicly available, the structural rigidity imparted by its rings suggests that it presents a well-defined shape to its biological targets. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models use molecular descriptors (numerical representations of physicochemical properties) to derive mathematical equations that can predict the activity of new, unsynthesized analogs. nih.govwalisongo.ac.id
A QSAR study on Tazadolene analogs would involve synthesizing a series of related compounds, for example, by varying the substituents on the phenyl ring or modifying the heterocyclic amine. The biological activity of each compound would be measured, and these activities would be correlated with calculated molecular descriptors like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).
Despite the utility of this approach in modern drug design, a review of the available scientific literature indicates that specific QSAR models for Tazadolene and its direct analogs have not been published. The development of such a model could guide the synthesis of future analogs with potentially improved potency or selectivity. mdpi.com
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or structural features, known as descriptors. imist.maumb.edu These models are powerful predictive tools in drug discovery, enabling the estimation of a novel compound's activity before its synthesis and testing. nih.gov The fundamental goal of QSAR is to develop a robust and validated model capable of accurately predicting properties for molecules not included in the initial training set. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A group of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical) are calculated for each compound. imist.ma
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a mathematical relationship between the descriptors and the biological activity. imist.ma
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. imist.manih.gov
In one study, QSAR models were developed using TOMOCOMD-CARDD (Topological Molecular COMparator and Computer-Aided Rational Drug Design) descriptors to distinguish between analgesic and non-analgesic compounds. uclv.edu.cu These models were then used in a virtual screening process. Tazadolene succinate was included in the dataset used to build these models. uclv.edu.cu
Table 1: Example of QSAR Model Data for Analgesic Activity Prediction
| Compound | Predicted Analgesic Activity Score (%) |
| This compound | 97.74 |
| Swertiamanin | -88.05 |
| Arphamenine A | -77.67 |
| Oxindanae | 98.97 |
| Source: Adapted from computational studies on analgesic compounds. uclv.edu.cu |
Computational Approaches for Activity Prediction and Lead Optimization
Computational chemistry provides essential tools for predicting the biological activity of new chemical entities and for refining "hit" compounds into viable "lead" candidates. spirochem.com These approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising molecules, thereby saving time and resources. xtalpi.com
Virtual Screening and Molecular Docking: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov The "goodness of fit" is often evaluated using a scoring function, which estimates the binding affinity. For instance, computational frameworks can use docking scores to predict the activity of compounds across different enzyme mutants or various substrates. nih.gov
In the context of tazadolene, QSAR models built with specific descriptors were utilized to perform virtual screening to identify compounds with potential analgesic activity. uclv.edu.cu
Lead Optimization: Once a promising "hit" is identified, lead optimization aims to enhance its properties, such as potency, selectivity, and pharmacokinetic characteristics, through iterative chemical modifications. numberanalytics.combioblocks.com Computational tools are integral to this process. By analyzing the SAR, medicinal chemists can design new analogs with an improved profile. gardp.org For example, if a particular part of a molecule is found to be a "soft spot" for metabolic degradation, computational models can help in designing modifications to block this metabolic route. numberanalytics.com
Structure-Property Relationships Governing Preclinical Pharmacokinetic Behavior
The preclinical pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critically dependent on its physicochemical properties, which are dictated by its chemical structure. numberanalytics.comnih.gov Understanding these structure-property relationships (SPR) is essential for designing molecules with favorable in vivo behavior.
Influence of Chemical Structure on Metabolic Stability
Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. numberanalytics.comresearchgate.net A compound that is metabolized too quickly may not maintain therapeutic concentrations long enough to be effective, while one that is too stable might accumulate and cause toxicity. researchgate.net
The chemical structure of a molecule is the primary determinant of its metabolic fate. numberanalytics.com Specific functional groups can be susceptible to enzymatic attack, leading to biotransformation. Studies on the metabolism of tazadolene in dogs have identified several key metabolites, providing direct insight into the parts of its structure that are metabolically labile. nih.govnih.gov
The primary metabolic pathways for tazadolene involve:
Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl ring, resulting in 3-hydroxy and 4-hydroxy derivatives. nih.govnih.gov
O-methylation: The addition of a methoxy (-OCH3) group following hydroxylation, leading to a 3-methoxy-4-hydroxy derivative. nih.govnih.gov
Oxidative Cleavage and Oxidation: The formation of N-[2-(phenylmethylene)cyclohexyl]-beta-alanine. nih.govnih.gov
These transformations highlight the phenyl ring and the alicyclic part of the tazadolene structure as key sites for metabolism. The presence of these metabolites, found as both free compounds and glucuronide conjugates in urine, feces, and plasma, demonstrates that these structural features govern its metabolic clearance. nih.gov
Table 2: Major Metabolites of Tazadolene Identified in Dogs
| Metabolite ID | Chemical Name | Metabolic Pathway |
| M1 | 3-hydroxy-tazadolene | Phenyl Ring Hydroxylation |
| M2a | 4-hydroxy-tazadolene | Phenyl Ring Hydroxylation |
| M2b | 3-methoxy-4-hydroxy-tazadolene | Hydroxylation & O-methylation |
| M3 | N-[2-(phenylmethylene)cyclohexyl]-beta-alanine | Oxidative Metabolism |
| Source: Based on metabolism studies of 14C-tazadolene succinate. nih.gov |
Structural Determinants of Absorption and Distribution Characteristics
The absorption and distribution of a compound are governed by its ability to cross biological membranes, its solubility, and its tendency to bind to plasma proteins. numberanalytics.com These properties are directly linked to its chemical structure.
Absorption: Following oral administration in dogs, a significant portion of the tazadolene dose is absorbed and subsequently excreted in the urine, indicating systemic availability. nih.gov The presence of both tazadolene and its succinate salt form influences its solubility, a critical factor for oral absorption. wikipedia.org Some compounds require formulation strategies or chemical modification, such as conjugation to a carrier molecule, to enhance intestinal absorption. googleapis.com
Distribution: Once absorbed, a drug's distribution throughout the body is influenced by its size, lipophilicity, and charge. The metabolites of tazadolene, along with their glucuronide conjugates, have been detected in plasma, confirming its distribution via the bloodstream. nih.gov The time to maximum plasma concentration (Tmax) for these metabolites was observed to be around 2 hours in dogs. nih.gov
The ability of a drug to cross specific barriers, like the blood-brain barrier (BBB), is also a key aspect of its distribution. It has been noted that some drugs are excluded from the brain by the BBB. googleapis.com In this context, this compound has been listed among compounds that could potentially be conjugated with molecules like docosahexaenoic acid (DHA) to enhance penetration into the brain, suggesting that the intrinsic properties of the tazadolene structure may limit its ability to cross the BBB on its own. googleapis.com
Preclinical Pharmacodynamic Evaluation and Biological Activities
Characterization of Non-Opioid Analgesic Mechanisms in Animal Models
Tazadolene (B1623888) was developed as a non-opioid analgesic, and its mechanism of action distinguishes it from traditional opioid pain relievers. nih.gov Research in animal models has focused on identifying the specific neurobiological pathways it modulates to achieve pain relief.
Preclinical evidence strongly indicates that tazadolene succinate (B1194679) exerts its analgesic effects through central mechanisms rather than peripheral ones. The primary mechanism involves the simultaneous activation of two key descending pain modulatory systems in the central nervous system: the serotonergic and the noradrenergic systems. nih.gov
Studies in both mice and rats have demonstrated that the analgesic properties of tazadolene are dependent on these monoamine neurotransmitters. nih.gov This was established through experiments using various pharmacological tools to deplete or block specific neurotransmitter pathways. For instance, the general depletion of monoamines with reserpine (B192253) was found to block the analgesic effects of tazadolene in both hot plate and writhing assays in rats. nih.gov This points to a centrally mediated mechanism, as these descending pathways originate in the brainstem and act on the spinal cord to inhibit the transmission of pain signals to the brain. The research suggests that the serotonergic and alpha-2 adrenergic systems may operate in parallel, where either system can produce the primary analgesic effect. nih.gov
The unique analgesic action of tazadolene is attributed to its ability to engage both serotonergic and alpha-2 adrenergic antinociceptive systems. nih.gov This dual mechanism was elucidated in studies where blocking either system alone was insufficient to completely prevent analgesia, but blocking both simultaneously significantly counteracted tazadolene's effects.
In a mouse warm plate assay, pretreatment with the serotonin (B10506) depletor p-chlorophenylalanine alone did not block tazadolene's analgesic effect. nih.gov Similarly, the alpha-2 adrenergic antagonist yohimbine (B192690) alone was also ineffective. nih.gov However, when animals were treated with both the serotonin depletor and yohimbine, they showed significant resistance to tazadolene-induced analgesia. nih.gov This synergistic antagonism confirms the involvement of both pathways.
Further defining the neurobiological target, antagonists for other receptors, such as the D1 dopaminergic antagonist Sch 23390, the D2 dopaminergic antagonist haloperidol, and the alpha-1 adrenergic antagonist prazosin, did not effectively block tazadolene's analgesic activity, even when combined with a serotonin depletor. nih.gov These findings precisely identify the neurobiological correlates of tazadolene's analgesic action as being reliant on serotonergic and specifically alpha-2 adrenergic receptor systems.
Table 1: Effect of Neurotransmitter Antagonists on Tazadolene Succinate Analgesia in Animal Models
This table summarizes the findings from a study assessing the impact of various monoamine antagonists on the analgesic activity of this compound in mice and rats.
| Animal Model | Assay | Antagonist / Depletor | Receptor/System Targeted | Observed Effect on Tazadolene Analgesia | Reference |
| Mouse | Warm Plate | Reserpine | Monoamine Depletion | Profound antagonism | nih.gov |
| Mouse | Warm Plate | p-chlorophenylalanine | Serotonin Depletion | No significant block | nih.gov |
| Mouse | Warm Plate | Yohimbine | Alpha-2 Adrenergic | No significant block | nih.gov |
| Mouse | Warm Plate | p-chlorophenylalanine + Yohimbine | Serotonin + Alpha-2 Adrenergic | Significant resistance (antagonism) | nih.gov |
| Mouse | Warm Plate | Haloperidol | D2 Dopaminergic | No significant block | nih.gov |
| Mouse | Warm Plate | Prazosin + p-chlorophenylalanine | Alpha-1 Adrenergic + Serotonin | No significant block | nih.gov |
| Rat | Hot Plate & Writhing | Reserpine | Monoamine Depletion | Blocked analgesia | nih.gov |
| Rat | Hot Plate & Writhing | Yohimbine + p-chlorophenylalanine | Alpha-2 Adrenergic + Serotonin | Antagonized analgesia | nih.gov |
Assessment of Antidepressant-Like Properties in Animal Models
In addition to its analgesic effects, tazadolene was also developed for its potential antidepressant properties. nih.gov Preclinical evaluation of such properties typically involves specific behavioral tests and neurochemical analyses in animal models.
Standard preclinical screening for antidepressant efficacy utilizes behavioral models that induce a state of "behavioral despair" or anhedonia in rodents. Two of the most common tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Forced Swim Test (FST): In this test, a rodent is placed in a container of water from which it cannot escape. After initial escape-oriented behaviors, the animal will adopt an immobile posture. Effective antidepressant treatments typically reduce the duration of this immobility, which is interpreted as a reduction in depressive-like behavior.
Tail Suspension Test (TST): This test involves suspending a mouse by its tail for a short period. Similar to the FST, the mouse will struggle before becoming immobile. A reduction in the time spent immobile is considered a positive indicator of antidepressant activity.
While specific data from FST or TST studies on this compound are not widely available in the published literature, its known antidepressant properties suggest it would likely decrease immobility time in these models.
The neurochemical basis for tazadolene's antidepressant effects is intrinsically linked to its mechanism of action as an analgesic. The monoamine hypothesis of depression posits that a deficiency in neurotransmitters like serotonin and norepinephrine (B1679862) is a key factor in the pathophysiology of depression. Many effective antidepressants, such as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), work by increasing the levels of these neurotransmitters in the brain. bmjgroup.com
Tazadolene's demonstrated ability to activate both serotonergic and alpha-2 adrenergic systems aligns with the mechanisms of established antidepressant medications. nih.gov By modulating these same neurochemical pathways, tazadolene is thought to produce its antidepressant-like effects. The activation of these systems can lead to downstream neurophysiological changes, including alterations in receptor density and signaling cascades within brain regions critical for mood regulation, such as the hippocampus and prefrontal cortex.
Investigation of Other Potential Preclinical Pharmacological Activities
A review of the available preclinical research literature indicates that the primary focus of investigation for this compound has been its non-opioid analgesic and antidepressant activities. Studies on its metabolism have identified the 4-hydroxy and 3-methoxy-4-hydroxy derivatives as metabolites of the parent drug. nih.gov However, there is no significant body of evidence detailing other distinct pharmacological activities beyond its effects on the central nervous system related to pain and mood.
Anti-inflammatory Actions in Animal Models
The investigation into the anti-inflammatory properties of this compound in preclinical settings is not extensively documented in publicly available scientific literature. While the compound is listed in some patents and pharmacological classifications alongside known anti-inflammatory agents, detailed studies evaluating its efficacy in established animal models of inflammation are scarce. googleapis.comscribd.com
Animal models are crucial for assessing the potential of a compound to mitigate inflammatory processes. Standard models include carrageenan-induced paw edema, which measures acute inflammation, and adjuvant-induced arthritis, which mimics chronic inflammatory conditions. nih.gov In these models, parameters such as reduction in paw volume, modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and inhibition of inflammatory enzymes like cyclooxygenase (COX) are typically evaluated. nih.govnih.gov
Neuroprotective Properties in Preclinical Models of Neural Injury or Degeneration
Similar to its anti-inflammatory profile, the neuroprotective potential of this compound has not been a primary focus of published preclinical research. Neuroprotection refers to the ability of a compound to prevent or slow down the process of neuronal cell death, which is a hallmark of various neurological disorders and injuries. researchgate.net
Preclinical evaluation of neuroprotective agents often involves animal models of acute neural injury, such as ischemic stroke or traumatic brain injury, and models of chronic neurodegenerative diseases. explorationpub.comnih.gov In these models, researchers assess outcomes like the reduction of infarct volume, preservation of neurological function, and modulation of biochemical markers associated with neuronal damage and cell death. nih.gov
While this compound is mentioned in lists of neuroprotective agents in some patent literature, detailed experimental evidence from these preclinical models is not available in peer-reviewed journals. researchgate.net There are no published studies that provide data on its ability to protect neurons from excitotoxicity, oxidative stress, or apoptosis in the context of neural injury or degeneration. Therefore, a comprehensive understanding of its neuroprotective efficacy and the underlying mechanisms remains to be established.
Advanced Analytical Methodologies in Tazadolene Succinate Research
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in drug metabolism studies, offering unparalleled precision in mass measurement. This capability is crucial for identifying and quantifying metabolites of Tazadolene (B1623888) succinate (B1194679) in complex biological matrices. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, can determine the mass of an ion with high accuracy (typically within 5 ppm deviation), allowing for the confident assignment of elemental compositions to both the parent drug and its metabolites. ijpras.com
In the context of Tazadolene succinate research, HRMS is employed to analyze samples from in vitro incubations (e.g., with liver microsomes) and in vivo preclinical studies. nih.gov The process involves acquiring full-scan mass spectral data, which captures all ions within a specified mass range. ijpras.comnih.gov This untargeted approach, combined with data mining algorithms, allows for the detection of predicted and unpredicted metabolites. nih.gov Techniques like mass defect filtering (MDF) can be used to selectively find metabolites by looking for mass shifts characteristic of common biotransformations (e.g., hydroxylation, N-demethylation) relative to the parent Tazadolene molecule. ijpras.com The high resolving power of HRMS is critical to differentiate drug-related material from endogenous matrix interference, ensuring confident structural characterization. lcms.cz
Table 1: Key Capabilities of High-Resolution Mass Spectrometry in Metabolite Studies
| Capability | Description | Relevance to this compound Research |
|---|---|---|
| Accurate Mass Measurement | Determination of m/z values with high precision (e.g., <5 ppm error). ijpras.com | Allows for the calculation of the exact elemental formula of potential metabolites, distinguishing them from isobaric interferences. |
| High Resolution | Ability to separate ions with very similar mass-to-charge ratios. ijpras.com | Essential for resolving metabolite peaks from complex biological background noise in samples like plasma or urine. |
| Full-Scan Data Acquisition | Captures a wide spectrum of ions, enabling retrospective data analysis. nih.gov | Facilitates the discovery of novel or unexpected metabolic pathways for Tazadolene without prior knowledge. |
| Tandem MS (MS/MS) | Fragmentation of selected precursor ions to generate product ion spectra. | Provides structural information about metabolites by revealing characteristic fragments, helping to pinpoint the site of metabolic modification on the Tazadolene structure. |
| Quantitative Analysis | Measures the intensity of ion signals, which correlates to the concentration of the analyte. | Enables the quantification of Tazadolene and its key metabolites to understand their formation rates and clearance in preclinical models. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of new chemical entities and their metabolites. libretexts.orgresearchgate.net While HRMS provides the elemental composition, NMR reveals the precise arrangement of atoms within a molecule, confirming connectivity and stereochemistry. nih.gov For this compound, NMR is used to verify the structure of the synthesized compound and to characterize the exact structure of significant metabolites isolated from preclinical studies. researchgate.net
A suite of 1D and 2D NMR experiments is typically employed.
1D NMR: 1H (proton) and 13C (carbon-13) NMR spectra provide initial information about the number and chemical environment of hydrogen and carbon atoms in the molecule. mdpi.com
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. nih.gov HMBC reveals longer-range correlations between protons and carbons (over two to three bonds), which is crucial for piecing together the molecular scaffold and identifying the site of metabolic modification. researchgate.net
Table 2: Common NMR Experiments for Structural Elucidation of this compound
| NMR Experiment | Information Provided | Application in Tazadolene Research |
|---|---|---|
| 1H NMR | Provides information on the number, environment, and connectivity of protons. mdpi.com | To identify and count the different types of hydrogen atoms in the Tazadolene molecule and its succinate salt. |
| 13C NMR | Shows all unique carbon atoms in the molecule. libretexts.org | To confirm the carbon backbone of the compound. |
| COSY (1H-1H) | Reveals proton-proton spin couplings, identifying adjacent protons. nih.gov | To map out the spin systems within the Tazadolene structure, such as the protons on the phenyl and heterocyclic rings. |
| HSQC (1H-13C) | Correlates protons to their directly attached carbon atoms. nih.gov | To definitively assign proton signals to their corresponding carbons in the molecular structure. |
| HMBC (1H-13C) | Shows correlations between protons and carbons over 2-4 bonds. researchgate.net | To piece together the molecular fragments and unambiguously determine the site of any metabolic change (e.g., hydroxylation). |
Chromatography-Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
To analyze this compound and its metabolites in biological samples, which are inherently complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique. nih.govspectroscopyonline.com This approach enhances sensitivity and specificity by separating individual components before they enter the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for analyzing non-volatile, polar compounds like many drugs and their metabolites in liquid matrices. nih.govphytolab.com A liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by a tandem mass spectrometer (often a triple quadrupole). nih.gov LC-MS/MS is highly sensitive and selective, making it ideal for quantifying low levels of Tazadolene and its metabolites in plasma, urine, and tissue homogenates. nih.govspectroscopyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nist.gov While Tazadolene itself may not be sufficiently volatile for direct GC-MS analysis, this method can be used to analyze certain smaller metabolites or the succinic acid moiety after appropriate derivatization to increase volatility. nih.govresearchgate.net GC provides very high chromatographic resolution, allowing for the separation of closely related isomers. spectroscopyonline.com It is considered a gold standard in many fields for the identification of unknown components in a mixture. spectroscopyonline.comnist.gov
Table 3: Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase. nist.gov |
| Analytes | Ideal for polar, non-volatile, and thermally labile compounds (e.g., parent drug, major metabolites). nih.gov | Suitable for volatile or semi-volatile compounds; often requires chemical derivatization for polar molecules. nih.govekb.eg |
| Sample Matrix | Plasma, urine, bile, tissue extracts. nih.gov | Urine (for specific volatile metabolites), derivatized extracts. |
| Primary Use in Tazadolene Research | Primary tool for pharmacokinetic studies, quantifying parent drug and major metabolites in biological fluids. spectroscopyonline.com | Analysis of specific, smaller metabolites or the succinate counter-ion. researchgate.net May be used for metabolic profiling of volatile compounds. |
Radiochemical Tracing and Autoradiography in Preclinical Pharmacological Studies
Radiochemical tracing is a fundamental technique in preclinical drug development used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new compound. This involves synthesizing Tazadolene with a radioactive isotope, most commonly carbon-14 (B1195169) (14C) or tritium (B154650) (3H), incorporated into a metabolically stable position of its structure.
Once the radiolabeled Tazadolene is administered to a preclinical model, the radioactivity can be tracked and quantified throughout the body. Whole-body autoradiography (WBA) is a key imaging technique used in these studies. nih.gov In WBA, thin sections of the entire animal are taken at various time points after dosing and exposed to a phosphor screen or film. The resulting image provides a detailed map of the distribution of the radiolabeled compound and all its metabolites throughout every organ and tissue, without the need to identify each metabolite individually. This allows researchers to identify tissues where the drug accumulates, which can indicate potential sites of therapeutic action or toxicity. Quantitative autoradiography can determine the precise concentration of the drug-related material in specific regions. nih.gov
Table 4: Steps in a Preclinical Radiochemical Tracing Study
| Step | Description | Purpose |
|---|---|---|
| 1. Radiosynthesis | A radioactive isotope (e.g., 14C) is incorporated into the Tazadolene molecule. | To create a traceable version of the drug that is chemically identical to the non-labeled compound. |
| 2. Dosing | The radiolabeled compound is administered to preclinical animal models. | To initiate the ADME processes in a biological system. |
| 3. Sample Collection | Collection of blood, urine, feces, and tissues at various time points. | To measure the amount of radioactivity and determine routes and rates of excretion and distribution. |
| 4. Whole-Body Autoradiography (WBA) | The whole animal is frozen and sectioned, and the sections are exposed to a sensitive plate. nih.gov | To visualize the distribution of the drug and its metabolites across all tissues and organs. nih.gov |
| 5. Quantification & Profiling | Radioactivity in excreta and tissues is measured. Metabolite profiling is performed on samples with high radioactivity. | To create a quantitative mass balance of the drug's fate and to identify major metabolic pathways. |
Advanced Imaging Techniques for In Vivo Distribution and Target Engagement in Preclinical Models
Beyond traditional autoradiography, other advanced imaging techniques can provide dynamic, real-time information about a drug's distribution and its interaction with its biological target in vivo.
In Vivo Distribution: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to study the whole-body distribution and pharmacokinetics of a drug in real-time. This requires synthesizing a version of Tazadolene labeled with a positron-emitting (e.g., 11C, 18F) or gamma-emitting isotope. These methods offer lower resolution than autoradiography but provide dynamic quantitative data from a living animal over time. Other techniques like real-time CT scanning with an appropriate tracer can also monitor the convective distribution of a compound. nih.gov At a microscopic level, super-resolution microscopy (SRM) techniques can be used in cell-based models or tissue samples to visualize the subcellular distribution of a fluorescently-labeled version of Tazadolene, providing insights into its mechanism of action. nih.gov
Target Engagement: Demonstrating that a drug binds to its intended target in a living system is critical for linking its pharmacokinetic profile to its pharmacodynamic effect. nih.govcatapult.org.uk Target engagement assays quantify the extent of this binding. drugdiscoverytrends.com Imaging-based target engagement studies can be performed using PET if a suitable radiotracer that binds to the same target as Tazadolene is available. In this type of study, researchers can measure the displacement of the radiotracer by unlabeled Tazadolene, providing a quantitative measure of target occupancy in the brain or other tissues. These studies are crucial for understanding the relationship between drug concentration and pharmacological response and for predicting efficacy. nih.govnih.gov
Table 5: Advanced Imaging Techniques in Preclinical Research
| Technique | Information Provided | Application for Tazadolene Research |
|---|---|---|
| Positron Emission Tomography (PET) | Dynamic, quantitative 3D imaging of a radiolabeled tracer's distribution and kinetics. | To non-invasively measure the brain penetration and regional distribution of Tazadolene over time; to quantify target engagement by measuring displacement of a target-specific radioligand. |
| Whole-Body Autoradiography (WBA) | High-resolution, static image of total radioactivity distribution in all tissues. nih.gov | To provide a comprehensive, high-resolution map of tissue distribution, identifying potential sites of accumulation. nih.gov |
| Super-Resolution Microscopy (SRM) | Imaging at a resolution beyond the diffraction limit of light (~250 nm). nih.gov | In in vitro or ex vivo models, to visualize the subcellular localization of fluorescently-tagged Tazadolene, clarifying its interaction with intracellular targets. nih.gov |
| Computed Tomography (CT) | Provides anatomical images; can be used with a tracer to monitor distribution. nih.gov | When used with an appropriate tracer, can provide real-time imaging of drug delivery and distribution. nih.gov |
Computational and Theoretical Studies in Drug Discovery and Development
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in the early stages of drug design to understand how a ligand, such as Tazadolene (B1623888), might interact with its protein target at an atomic level.
For a compound with dual analgesic and antidepressant activities, potential targets for docking studies would include receptors and enzymes involved in pain and mood regulation. Given its non-opioid nature, targets could include cannabinoid receptors (CNR1, CNR2) or fatty acid amide hydrolase (FAAH), which are part of the endocannabinoid signaling pathway. drugtargetreview.combalkanmedicaljournal.org For its antidepressant effects, key targets would likely be the serotonin (B10506) transporter (SERT) and the tropomyosin receptor kinase B (TrkB). news-medical.netpreprints.org
A typical molecular docking workflow involves preparing the 3D structure of the ligand (Tazadolene) and the protein target. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often represented as a binding energy value (e.g., in kcal/mol). The simulation identifies the most stable binding poses and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Table 1: Illustrative Molecular Docking Results for Tazadolene with Potential Targets
| Target Protein | Putative Binding Site | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SERT (S1 site) | Orthosteric | -9.2 | Tyr95, Ile172, Ser438 |
| TrkB (Transmembrane) | Dimerization Interface | -8.5 | Val245, Leu363, Phe365 |
| FAAH | Catalytic Site | -7.8 | Ser241, Ser217, Ile238 |
Disclaimer: The data presented in this table is illustrative and does not represent experimentally verified results for Tazadolene succinate (B1194679). It serves to demonstrate the type of information generated from molecular docking studies.
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. frontiersin.org This technique is instrumental in understanding the dynamic nature of drug-target interactions, which is often missed by the more static picture provided by molecular docking. ebi.ac.uk
An MD simulation of a Tazadolene-receptor complex would involve placing the docked system in a simulated physiological environment (water, ions) and calculating the trajectory of atoms over a period of nanoseconds to microseconds. frontiersin.org The results can reveal how the ligand affects the receptor's conformational dynamics, which is crucial for its function (e.g., activation or inhibition). ebi.ac.uk For instance, simulations could show how Tazadolene binding stabilizes a specific conformation of the TrkB receptor or alters the flexibility of loops within the FAAH active site. drugtargetreview.comnews-medical.net These simulations are computationally intensive but offer invaluable insights into the mechanistic details of ligand binding and efficacy. frontiersin.org
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics involves the use of computational methods to analyze chemical information. For Tazadolene succinate, chemoinformatics tools and databases like ChEMBL would be used to identify compounds with similar structures or properties. This process, known as database mining or virtual screening, can help in identifying potential off-target effects, understanding structure-activity relationships (SAR), and discovering novel compounds with similar therapeutic potential.
By searching databases for molecules structurally similar to Tazadolene, researchers can gather existing data on their biological activities, which can inform the experimental testing strategy for Tazadolene itself.
Table 2: Chemoinformatic Properties of Tazadolene
| Property | Value | Source |
| Molecular Formula | C16H21N | ChEMBL |
| Molecular Weight | 227.35 g/mol | ChEMBL |
| AlogP (Partition Coefficient) | 3.72 | ChEMBL |
| Polar Surface Area | 3.24 Ų | ChEMBL |
| #Rotatable Bonds | 2 | ChEMBL |
Source: The data in this table is derived from the ChEMBL database for the parent compound Tazadolene.
In Silico Prediction of Pharmacological Profiles and ADME Parameters in Preclinical Contexts
In silico methods are widely used in preclinical development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help in identifying potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.
Various computational models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The calculated physicochemical properties of Tazadolene, such as its partition coefficient (AlogP) and polar surface area, are key inputs for these predictive models.
Table 3: Predicted ADME Parameters for a Tazadolene-like Compound (Illustrative)
| ADME Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeation | High | Likely to cross into the central nervous system, which is necessary for antidepressant activity. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| Plasma Protein Binding | >90% | High binding may affect the free concentration of the drug available to act on its target. |
Disclaimer: The data in this table is for illustrative purposes only and represents the type of predictions generated by in silico ADME models. These are not verified experimental data for this compound.
Rational Drug Design Strategies Based on Computational Modeling
Rational drug design utilizes the insights gained from computational modeling to guide the development of new and improved therapeutic agents. nih.gov Based on the hypothetical docking and dynamics studies of Tazadolene, several strategies could be employed for its optimization.
If docking studies revealed specific amino acid interactions crucial for binding affinity to a target like SERT, medicinal chemists could design new analogs of Tazadolene that enhance these interactions, for example, by adding a hydrogen bond donor or acceptor. preprints.org Conversely, if simulations predicted binding to an undesirable off-target, the molecule could be modified to reduce that interaction, thereby improving its safety profile. Molecular dynamics simulations could also reveal allosteric sites on a target receptor that could be exploited for a more selective mode of action. ebi.ac.uk This iterative cycle of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets and Pathways for Tazadolene (B1623888) Succinate (B1194679)
Tazadolene succinate's analgesic activity is understood to involve a combination of serotonergic and alpha-2 adrenergic mechanisms. nih.gov Research has shown that its effects are antagonized when both of these pathways are blocked, suggesting that they may operate in an integrated, parallel fashion where either system can express the analgesic effect. nih.gov However, the precise molecular interactions within these systems and the potential for engagement with other targets remain largely unexplored.
Future research should aim to move beyond these known pathways. The recent approval of new non-opioid analgesics targeting distinct molecular pathways, such as selective sodium channel (e.g., NaV1.8) inhibitors, highlights the value of exploring novel targets for pain. iasp-pain.orgnih.gov Investigating whether tazadolene or its future analogs interact with ion channels like NaV or TRP channels, or G-protein coupled receptors (GPCRs) beyond the adrenergic system, could reveal new therapeutic possibilities. jci.org Techniques like affinity chromatography, chemical proteomics, and computational target prediction, which were unavailable during tazadolene's initial development, can now be employed to screen for and validate novel binding partners. Furthermore, exploring its effects on cannabinoid receptors (CB1/CB2) or various glutamate (B1630785) receptor subunits (NMDA/AMPA) could provide a more complete picture of its mechanism. jci.org
Table 1: Known and Potential Molecular Targets for this compound
| Target Class | Specific Target/Pathway | Known/Potential Role | Research Approach |
|---|---|---|---|
| Monoamine Systems | Serotonergic System (5-HT) | Known involvement in analgesic and antidepressant effects. nih.gov | Receptor subtype binding assays (e.g., 5-HT1A, 5-HT2A). tocris.com |
| Monoamine Systems | Alpha-2 Adrenergic Receptors | Known involvement in analgesia. nih.gov | Subtype selectivity profiling (α2A, α2B, α2C). mdpi.comfrontiersin.org |
| Ion Channels | Voltage-gated Sodium Channels (e.g., NaV1.8) | Potential target for non-opioid analgesia. iasp-pain.orgnih.gov | Electrophysiological patch-clamp assays. |
| Ion Channels | Transient Receptor Potential (TRP) Channels | Potential target for modulating pain sensation. jci.org | Calcium imaging and functional assays. |
| GPCRs | Cannabinoid Receptors (CB1/CB2) | Potential involvement in pain modulation. jci.org | Competitive binding assays. |
Development of Advanced In Vitro and In Vivo Preclinical Models for Enhanced Predictive Power
The predictive power of preclinical models is a critical bottleneck in drug development. frontiersin.org For a compound like tazadolene, with effects on both pain and depression, sophisticated models are essential.
Advanced In Vitro Models: Future studies should move beyond simple 2D cell cultures, which often fail to replicate human physiology accurately. nih.gov The use of human-induced pluripotent stem cell (iPSC)-derived sensory neurons can provide a more translationally relevant platform for studying pain mechanisms. kcl.ac.uknih.gov Advanced formats like 3D organoids, microfluidic "organ-on-a-chip" systems, and high-capacity microchannel plates allow for the co-culture of different cell types (e.g., sensory neurons and spinal cord neurons) to model synaptic connections and study pain transmission with greater fidelity. kcl.ac.ukki.senc3rs.org.uk These systems would enable detailed investigation into tazadolene's effects on neuronal excitability, axonal function, and synaptic communication in a human-relevant context. ki.senc3rs.org.uk
Advanced In Vivo Models: Standard preclinical pain models, such as the hot plate and tail flick tests, primarily measure reflexive responses and may not capture the complex emotional and cognitive dimensions of pain. frontiersin.orgslideshare.net Future in vivo studies on tazadolene should incorporate models that assess these aspects. For example, the formalin test can distinguish between acute nociceptive and persistent inflammatory pain phases, offering insights into a compound's potential for multi-mechanism action. mdpi.com For neuropathic pain, models like chronic constriction injury (CCI) or spinal nerve ligation (SNL) are crucial. advinus.com Importantly, behavioral endpoints should be expanded to include measures of pain-related disability, social withdrawal, and depressive-like behaviors, which better reflect the human chronic pain experience. frontiersin.org
Exploration of Polypharmacology and Multi-Target Engagement
The dual action of tazadolene on serotonergic and adrenergic pathways is a clear example of polypharmacology. nih.gov This multi-target engagement is often a feature of effective antidepressants and analgesics, where hitting multiple nodes in a disease network can lead to greater efficacy than single-target drugs. tg.org.aumdpi.comracgp.org.au
Strategic Design and Synthesis of Next-Generation Tazadolene Analogs with Improved Preclinical Profiles
Building on a deeper understanding of tazadolene's molecular targets and structure-activity relationships (SAR), the strategic design of next-generation analogs can be pursued. The goal would be to create new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.
SAR studies can reveal which parts of the tazadolene molecule are essential for activity and which can be modified to tune its effects. nih.govnih.gov For example, analogs could be designed to:
Increase selectivity for specific receptor subtypes, such as the α2C-adrenoceptor, which has been identified as a promising target for depression and cognitive symptoms. frontiersin.org
Introduce new functionalities to engage novel targets identified in screening assays.
Optimize the polypharmacological profile , perhaps by strengthening or weakening interactions with certain targets to achieve a better balance of efficacy and tolerability.
Improve metabolic stability by modifying sites on the molecule known to be targeted by metabolic enzymes.
Table 2: Hypothetical Profile Improvement for Next-Generation Tazadolene Analogs
| Parameter | This compound (Baseline) | Target Profile for Next-Gen Analog | Rationale |
|---|---|---|---|
| Primary Target Affinity | Moderate | High | Increase potency and reduce required dose. |
| Target Selectivity | Broad (e.g., α2-adrenergic) | High for specific subtypes (e.g., α2C) | Minimize off-target effects. frontiersin.org |
| Secondary/Tertiary Targets | Serotonergic activity | Tuned activity at synergistic targets | Optimize polypharmacological benefit. tg.org.au |
| Metabolic Stability | Characterized | Increased | Improve pharmacokinetic profile. |
Methodological Innovations in Chemical Synthesis and Preclinical Characterization
The toolkit available to chemists has expanded dramatically, offering powerful new ways to synthesize and characterize molecules like tazadolene. consensus.app
Innovations in Synthesis:
AI-Powered Retrosynthesis: Modern drug development can be significantly accelerated by using artificial intelligence (AI) to plan synthetic routes. osu.edupreprints.org AI platforms can analyze the tazadolene structure and propose multiple, often novel, pathways for its synthesis and the creation of analogs, reducing the time and cost of development. chemical.ainih.gov
Flow Chemistry: This technique uses continuous flow reactors instead of traditional batch processing, allowing for greater control over reaction conditions, improved safety, and enhanced efficiency and scalability. jocpr.commoravek.com This would be highly advantageous for producing libraries of tazadolene analogs for screening.
Modern Catalysis: The development of novel catalysts, such as palladium-based systems for late-stage functionalization, provides unprecedented flexibility in modifying complex molecules. innovations-report.com This allows chemists to add or change functional groups on a nearly complete molecule, rapidly generating diverse analogs for testing.
Innovations in Characterization:
High-Throughput Screening (HTS): Automated HTS platforms can rapidly test thousands of compounds against various biological targets, enabling the efficient screening of a tazadolene analog library. moravek.com
Advanced In Silico Modeling: Computational tools, including machine learning and physiologically based pharmacokinetic (PBPK) modeling, can predict a compound's absorption, distribution, metabolism, and excretion (ADMET) properties before it is even synthesized. nih.govacs.org This allows for the early deselection of candidates with poor predicted profiles, saving significant time and resources.
Table 3: Application of Innovative Methodologies to Tazadolene Research
| Methodology | Application Area | Potential Advantage for Tazadolene Program |
|---|---|---|
| AI-Driven Retrosynthesis | Synthesis Planning | Faster, more efficient, and innovative synthesis of analogs. osu.edupreprints.org |
| Flow Chemistry | Analog Library Production | Rapid, scalable, and safe synthesis of compounds. jocpr.commoravek.com |
| Diversity-Oriented Synthesis | Chemical Space Exploration | Creation of structurally diverse libraries to find novel activities. jocpr.com |
| Computational Modeling (ADMET/PBPK) | Preclinical Characterization | Early prediction of pharmacokinetic properties to prioritize candidates. nih.govacs.org |
| High-Throughput Screening | Biological Profiling | Rapidly assess the biological activity of many analogs. moravek.com |
By systematically applying these modern research and development strategies, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, potentially leading to a new generation of non-opioid therapies for pain and related disorders.
Q & A
Q. What are the established pharmacological targets and mechanisms of action of Tazadolene succinate in preclinical models?
To investigate this, researchers should employ in vitro binding assays (e.g., receptor affinity studies) and in vivo behavioral or physiological models (e.g., analgesia tests in rodents). Focus on characterizing interactions with cyclooxygenase (COX) pathways or opioid receptors, given its classification as an analgesic . Validate findings using dose-response curves and comparative analysis with established analgesics.
Q. How can researchers design robust dose-response studies to evaluate this compound’s therapeutic window?
Use a PICOT framework (Population: animal/cell models; Intervention: varying doses; Comparison: placebo/standard drug; Outcome: efficacy/toxicity; Time: acute/chronic exposure). Incorporate longitudinal data collection and toxicity markers (e.g., liver/kidney function tests). Statistical power analysis should guide sample sizes to ensure reproducibility .
Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
Follow protocols for succinate salt formation, including stoichiometric acid-base reactions under controlled pH. Use spectroscopic techniques (NMR, FTIR) for structural validation and HPLC for purity assessment. Document synthesis parameters (e.g., solvent, temperature) to enable replication .
Advanced Research Questions
Q. How can factorial experimental designs optimize the formulation of this compound for enhanced bioavailability?
Apply a 3^3 full factorial design to test variables like particle size, excipient ratios, and dissolution media. Use ANOVA to identify significant interactions (e.g., particle size × excipient ratio). For example, a study on poly(butylene succinate) optimized fiber diameter by testing solution concentration, air pressure, and flow rate, achieving a minimum diameter of 156 nm at 9% concentration .
Q. What strategies resolve contradictions in pharmacokinetic data across studies (e.g., bioavailability variability)?
Q. How can researchers validate this compound’s selectivity for target receptors to minimize off-target effects?
Implement competitive binding assays with radiolabeled ligands and CRISPR-edited cell lines lacking target receptors. Compare inhibition constants (Ki) across receptor subtypes. For instance, a study on PBS nanofibers used SEM imaging to validate structural outcomes, ensuring process parameters aligned with desired properties .
Q. What advanced statistical models are suitable for analyzing dose-dependent neurotoxicity of this compound?
Use non-linear mixed-effects modeling (NLME) to account for inter-subject variability. Apply Bayesian hierarchical models to integrate prior data (e.g., preclinical toxicity thresholds). For process optimization, Taguchi or response surface methodologies (RSM) can identify critical parameters .
Methodological Considerations
- Experimental Design : Prioritize full factorial designs to capture interaction effects, as seen in PBS nanofiber studies .
- Data Validation : Replicate findings across independent labs and use Bland-Altman plots to assess inter-lab consistency .
- Reporting Standards : Follow guidelines for experimental rigor (e.g., ARRIVE for animal studies) and disclose all synthesis/analysis parameters to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
